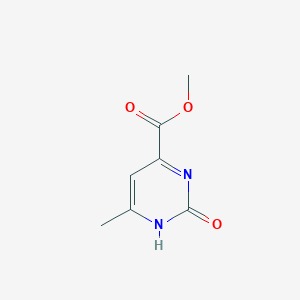

Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-5(6(10)12-2)9-7(11)8-4/h3H,1-2H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXYTRBZKWTFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372605 | |

| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-11-1 | |

| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Adaptations

-

Base-Catalyzed Cyclization : Sodium methoxide deprotonates acetamidine, enabling nucleophilic attack on dimethyl malonate.

-

Ring Formation : Cyclization generates a pyrimidine core with methyl (C2), hydroxyl (C4 and C6), and methoxy groups (from malonate esters).

-

Ester Hydrolysis and Tautomerization : Under acidic workup, ester groups hydrolyze to hydroxyls, yielding 4,6-dihydroxy-2-methylpyrimidine.

To introduce a carboxylate at C4, dimethyl malonate could be replaced with methyl hydrogen malonate (HOOC-CH2-COOCH3). This modification positions a carboxylic acid at C4, which is subsequently esterified with methanol.

Hypothetical Protocol

-

Reactants : Methyl hydrogen malonate (1.0 eq), acetamidine hydrochloride (1.2 eq), sodium methoxide (2.5 eq).

-

Conditions : Methanol, 18–25°C, 3–5 hours.

-

Post-Reaction Processing : Acidify to pH 1–2, isolate the carboxylic acid intermediate, and esterify with methanol/H2SO4.

-

Expected Yield : ~80% (extrapolated from similar esterifications).

Carbonylation of Chloropyrimidine Precursors

A method from Der Pharma Chemica synthesizes ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate via carbonylation of 6-chloro-2-methylpyrimidin-4-ol under CO pressure. Adapting this protocol to use methanol instead of ethanol could directly yield the methyl ester.

Procedure and Modifications

Key Data

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Pressure | 50–100 bar CO | |

| Yield (Ethyl Ester) | 86% | |

| Expected Methyl Yield | 80–85% (estimated) | – |

This method avoids toxic reagents like POCl3 and is scalable for industrial production.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Uses inexpensive reagents | Requires esterification step | 80–85 | High |

| Carbonylation | Direct ester formation, no by-products | High-pressure equipment needed | 85 | Moderate |

| Esterification | Flexible for derivative synthesis | Dependent on acid availability | 70–75 | Low |

Industrial-Scale Considerations

The carbonylation method is most viable for large-scale production due to its atom economy and minimal waste. In contrast, cyclocondensation requires additional steps but benefits from low-cost starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Group Analysis

Substituent Effects on Reactivity: Hydroxyl (-OH) vs. Chloro (-Cl): The hydroxyl group in the target compound (position 2) enables hydrogen bonding and acidity (pKa ~8–10), making it suitable for coordination chemistry or as a nucleophile. In contrast, the chloro-substituted analog (CAS 89793-11-3) has a stronger leaving group (-Cl), favoring nucleophilic substitution reactions . Amino (-NH₂) vs. Hydroxyl (-OH): The amino-substituted derivative (CAS 857410-67-4) exhibits basicity (pKa ~4–6) and can participate in condensation or alkylation reactions, whereas the hydroxyl group offers hydrogen-bonding capacity but lower nucleophilicity . Trifluoromethyl (-CF₃): The trifluoromethyl group (CAS 1260585-14-5) introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which is advantageous in drug design .

Ester Group Variations :

- Methyl (-COOCH₃) vs. Ethyl (-COOC₂H₅) :

Ethyl esters generally exhibit lower water solubility and slower hydrolysis rates compared to methyl esters due to increased steric hindrance. For example, the ethyl analog (CAS 264606-77-1) requires refrigeration (2–8°C) to prevent ester degradation, whereas the methyl ester (target compound) is stable at 20°C .

Physicochemical and Stability Comparisons

Molecular Weight and Solubility :

- The ethyl-substituted compounds (e.g., CAS 264606-77-1, MW 182.18) are heavier and less polar than their methyl counterparts, reducing aqueous solubility.

- The trifluoromethyl derivative (CAS 1260585-14-5) has the highest molecular weight (249.19) and likely the lowest solubility due to its hydrophobic -CF₃ group .

Thermal Stability :

- Methyl esters (e.g., target compound) are more volatile and thermally stable than ethyl esters, as evidenced by the ethyl analog’s discontinued status and stricter storage requirements .

Biological Activity

Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Functional Groups : Hydroxyl group (-OH), carboxylate group (-COOCH), and a methyl group on the pyrimidine ring.

These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. Its effectiveness as an antifungal agent has also been noted.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Inhibition observed | |

| Candida albicans | Moderate inhibition |

These findings suggest its potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by excessive inflammation. Mechanistic studies indicate that it may downregulate pro-inflammatory cytokines, contributing to its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHNO | Hydroxyl and carboxylate groups enhance reactivity |

| Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate | CHNO | Ethyl group alters solubility and biological activity |

| 2-Hydroxy-6-methylpyridine-4-carboxylic acid | CHNO | Lacks ester functionality; more acidic properties |

The unique substitution pattern on the pyrimidine ring of this compound imparts distinct biological activities compared to these analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to known antibiotics.

- In vitro Enzyme Inhibition : Molecular docking studies indicated that this compound binds effectively to the active sites of enzymes involved in metabolic pathways, suggesting its utility in drug design .

- Anti-inflammatory Research : Experimental models showed that treatment with the compound resulted in reduced levels of inflammatory markers, supporting its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, and how can reaction conditions be optimized?

- The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and thiourea derivatives. Optimization may include varying catalysts (e.g., Lewis acids), solvent systems (e.g., ethanol or acetonitrile), and temperature (80–100°C) to improve yield and purity .

- Validation Tip : Monitor reaction progress using TLC or HPLC and characterize intermediates via -NMR to confirm regioselectivity, especially for pyrimidine ring formation .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for validation?

- X-ray crystallography (using SHELX or SHELXL for refinement) provides definitive structural confirmation, particularly for resolving tautomeric forms (e.g., keto-enol equilibria) .

- Spectroscopy :

- - and -NMR to verify substituent positions and hydrogen bonding.

- IR spectroscopy to confirm hydroxyl (-OH) and carbonyl (C=O) groups .

Q. What are the key intermolecular interactions influencing the compound’s crystal packing?

- Hydrogen bonding between the hydroxyl group and adjacent carbonyl or nitrogen atoms dominates, forming dimeric or chain motifs. Graph set analysis (e.g., Etter’s rules) can classify these interactions (e.g., rings) .

- Example : In related pyrimidine carboxylates, O–H···N hydrogen bonds create layered structures, as resolved using ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

- Use SHELXL’s PART and SUMP commands to model partial occupancy of disordered groups (e.g., rotating methyl or methoxy groups). Apply anisotropic displacement parameters and restraints to maintain chemically reasonable geometries .

- Case Study : For similar compounds, twinning or pseudo-symmetry required merging datasets and applying TWIN or BASF instructions in SHELXL .

Q. What strategies address contradictions between computational and experimental data (e.g., NMR chemical shifts vs. DFT predictions)?

- Reconcile discrepancies by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.